

Application Notes and Protocols for TEPP-46 Administration in Diabetic Mouse Models

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Compound of Interest

Compound Name: TEPP-46
CAS No.: 1221186-53-3
Cat. No.: B609134

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Introduction

TEPP-46 is a potent, orally bioavailable small-molecule activator of Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis.^{[1][2][3][4][5]} In the context of diabetes, particularly diabetic nephropathy, the activation of PKM2 by **TEPP-46** has shown therapeutic potential. **TEPP-46** promotes the formation of the more active tetrameric form of PKM2, shifting cellular metabolism from aberrant glycolysis towards more efficient energy production through oxidative phosphorylation.^{[1][4][5][6]} This mechanism helps to mitigate cellular stress, reduce the production of harmful metabolic byproducts, and suppress inflammatory and fibrotic pathways that contribute to diabetic complications.^{[2][3][7]}

These application notes provide a comprehensive overview and detailed protocols for the administration of **TEPP-46** in various diabetic mouse models, based on established research. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic effects of PKM2 activation in diabetes and its associated complications.

Data Presentation

Table 1: Summary of **TEPP-46** Administration Protocols in Diabetic Mouse Models

Mouse Model	Diabetes Induction	TEPP-46 Dosage	Administration Route	Duration	Key Findings	Reference
CD-1	Streptozotocin (STZ)	30 mg/kg	Oral Gavage	2 weeks	Suppressed kidney fibrosis and EMT.[1]	[1]
DBA2/J	Streptozotocin (STZ)	30-50 mg/kg daily	Oral Gavage	3 months	Reversed metabolic abnormalities and kidney pathology. [3]	[3]
eNos KO	Streptozotocin (STZ)	Not specified	Not specified	Not specified	Reduced albuminuria and mesangial expansion. [2]	[2]
CD-1 db/db	Genetic (Type 2)	Not specified	Oral Gavage	4 weeks	Suppressed kidney fibrosis and apoptosis. [4][8]	[4][8]
db/db	Genetic (Type 2)	10 mg/kg	Intraperitoneal	6 weeks	Restored altered glycolysis and fatty acid oxidation. [9]	[9]

 Table 2: Summary of Quantitative Effects of **TEPP-46** in Diabetic Mouse Models

Parameter	Mouse Model	TEPP-46 Treatment	Result	Reference
Blood Glucose	STZ-induced diabetic mice	30 mg/kg, 2 weeks	No significant change.[1][10]	[1][10]
Albumin-to-Creatinine Ratio (ACR)	STZ-induced DBA2/J mice	30-50 mg/kg, 3 months	Significant reduction.[3]	[3]
Kidney Fibrosis	STZ-induced CD-1 mice	30 mg/kg, 2 weeks	Significantly ameliorated.[1]	[1]
Plasma Lactate	STZ-induced diabetic mice	30 mg/kg, 2 weeks	Reduced levels.[1]	[1]
Pyruvate Kinase (PK) Activity	STZ-induced diabetic mice	30 mg/kg, 2 weeks	Increased activity in the kidney.[1]	[1]
PGC-1 α Expression	db/db mice	10 mg/kg, 6 weeks	Restored to normal levels.[9]	[9]

Experimental Protocols

Protocol 1: **TEPP-46** Administration in a Streptozotocin (STZ)-Induced Model of Type 1 Diabetes

Objective: To evaluate the efficacy of **TEPP-46** in mitigating diabetic nephropathy in a model of type 1 diabetes.

Materials:

- Male CD-1 or DBA2/J mice (8 weeks old)
- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- **TEPP-46**

- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles
- Blood glucose monitoring system
- Metabolic cages for urine collection

Procedure:

- Diabetes Induction:
 - Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.
 - Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.
- Animal Grouping:
 - Divide mice into at least two groups:
 - Diabetic + Vehicle
 - Diabetic + **TEPP-46** (30 mg/kg)
 - A non-diabetic control group is also recommended.
- **TEPP-46** Administration:
 - Four weeks after diabetes induction, begin daily administration of **TEPP-46** or vehicle via oral gavage.
 - Continue treatment for the desired duration (e.g., 2 weeks to 3 months).
- Monitoring and Sample Collection:
 - Monitor blood glucose and body weight weekly.

- At the end of the treatment period, house mice in metabolic cages for 24-hour urine collection to measure albumin and creatinine.
- Collect blood samples for plasma analysis (e.g., lactate).
- Euthanize mice and harvest kidneys for histological analysis (e.g., Masson's trichrome staining) and biochemical assays (e.g., PK activity).

Protocol 2: **TEPP-46** Administration in a db/db Mouse Model of Type 2 Diabetes

Objective: To assess the impact of **TEPP-46** on metabolic parameters and kidney fibrosis in a genetic model of type 2 diabetes.

Materials:

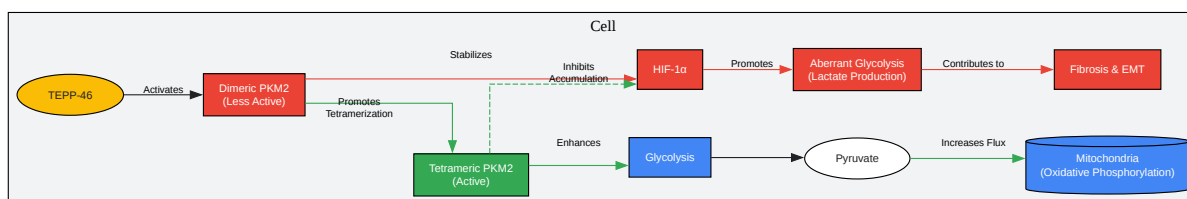
- Male db/db mice and their lean db/m littermates (12 weeks old)
- **TEPP-46**
- Vehicle (e.g., Dimethyl sulfoxide - DMSO)
- Intraperitoneal injection needles
- Equipment for tissue homogenization and Western blotting

Procedure:

- Animal Grouping:
 - At 12 weeks of age, divide db/db mice into two groups:
 - db/db + Vehicle
 - db/db + **TEPP-46** (10 mg/kg)
 - Include a group of db/m mice receiving vehicle as a non-diabetic control.
- **TEPP-46** Administration:

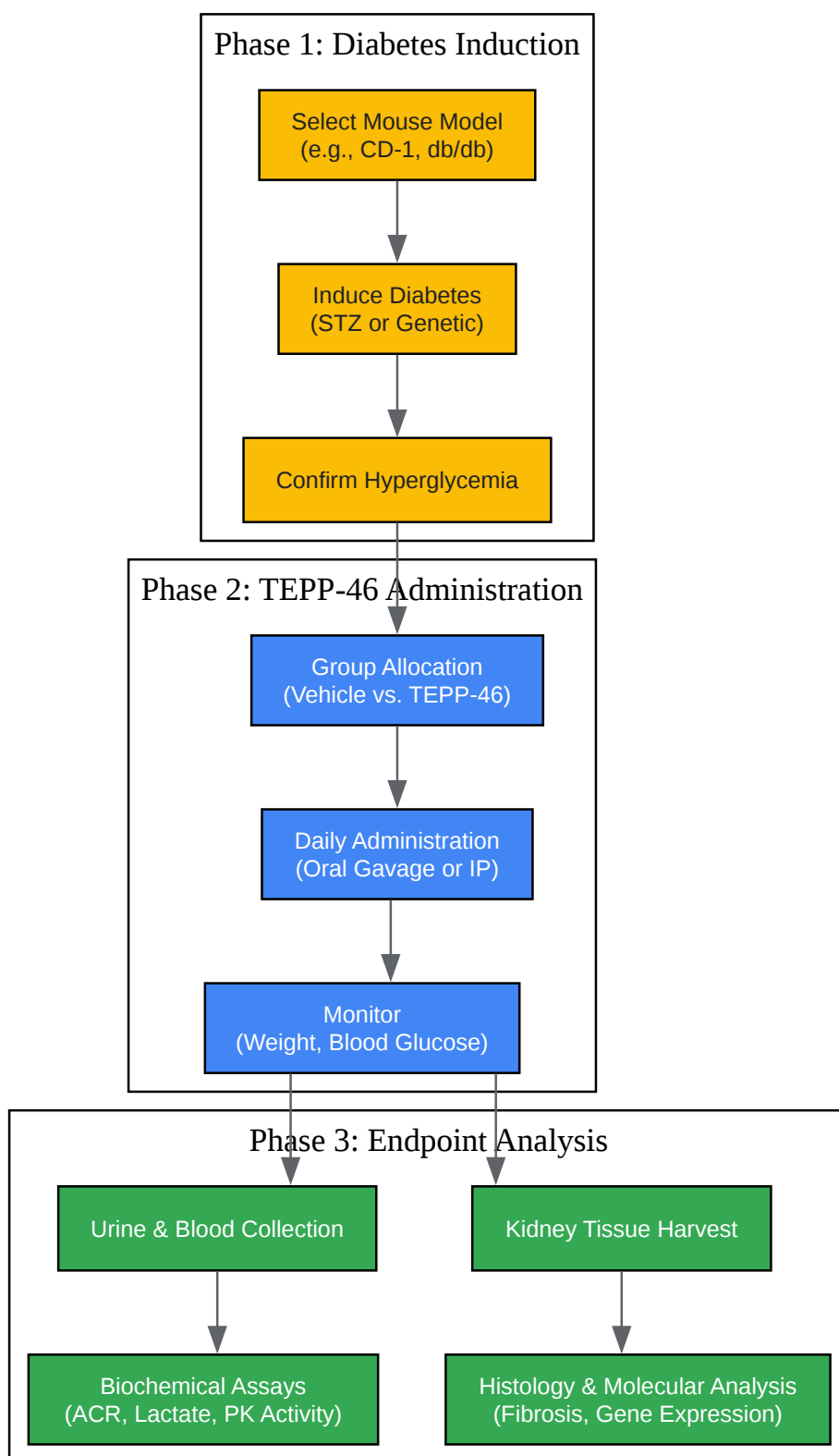
- Administer **TEPP-46** or vehicle via intraperitoneal injection for 6 weeks.
- Sample Collection and Analysis:
 - At the end of the treatment period, collect blood and kidney tissues.
 - Analyze kidney tissue for:
 - PKM2 tetramer to dimer/monomer ratios using cross-linking assays.
 - mRNA expression of glycolysis and fatty acid oxidation genes (e.g., Ppargc1a) by qPCR.
 - Protein levels of relevant markers by Western blot.
 - Measure plasma metabolites as required.

Visualizations



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Caption: **TEPP-46** signaling pathway in diabetic complications.



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Caption: Experimental workflow for **TEPP-46** administration.

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